Fenbendazol-d3

Descripción general

Descripción

Fenbendazol-d3 es un derivado deuterado del fenbendazol, un agente antihelmíntico benzimidazólico. This compound se utiliza principalmente en investigación científica para estudiar la farmacocinética y las vías metabólicas del fenbendazol. Es conocido por su amplia actividad antiparasitaria y se utiliza para tratar diversas infecciones parasitarias en animales .

Aplicaciones Científicas De Investigación

Fenbendazol-d3 se utiliza ampliamente en la investigación científica debido a sus átomos de deuterio marcados, que permiten un seguimiento preciso en estudios metabólicos. Sus aplicaciones incluyen:

Química: Se utiliza para estudiar las vías metabólicas y los productos de degradación del fenbendazol.

Biología: Se utiliza en investigaciones sobre infecciones parasitarias y su tratamiento.

Medicina: Se investiga por sus posibles propiedades anticancerígenas y sus efectos sobre el arresto del ciclo celular y la muerte celular mitótica.

Industria: Se utiliza en el desarrollo de nuevas formulaciones antihelmínticas y medicamentos veterinarios

Mecanismo De Acción

Fenbendazol-d3 ejerce sus efectos uniéndose a la tubulina, una proteína que forma parte de los microtúbulos en las células. Esta unión interrumpe la formación y función de los microtúbulos, lo que lleva a la incapacidad de los parásitos para absorber nutrientes, lo que provoca su muerte. El compuesto también activa la vía GLUT1 relacionada con HIF-1α, que participa en el metabolismo de la glucosa .

Análisis Bioquímico

Biochemical Properties

Fenbendazole-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that forms microtubules. Fenbendazole-d3 binds to β-tubulin, disrupting microtubule formation and function . This interaction leads to the destabilization of microtubules, which is crucial for its antiparasitic and potential anticancer effects. Additionally, Fenbendazole-d3 acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway . This pathway is involved in glucose metabolism, and its activation can influence cellular energy production and survival.

Cellular Effects

Fenbendazole-d3 exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest and mitotic cell death by destabilizing microtubules . This disruption of microtubule dynamics impairs cell division and leads to apoptosis. Fenbendazole-d3 also affects cell signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia . By activating this pathway, Fenbendazole-d3 can influence gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of Fenbendazole-d3 involves its binding interactions with biomolecules and subsequent effects on cellular processes. Fenbendazole-d3 binds to β-tubulin, inhibiting microtubule polymerization and disrupting microtubule function . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, Fenbendazole-d3 activates the HIF-1α pathway, which can enhance the expression of GLUT1 and other genes involved in glucose metabolism . These molecular interactions contribute to its antiparasitic and potential anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenbendazole-d3 can change over time. Studies have shown that Fenbendazole-d3 remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, Fenbendazole-d3 can induce long-term effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of understanding the stability and degradation of Fenbendazole-d3 in research applications.

Dosage Effects in Animal Models

The effects of Fenbendazole-d3 vary with different dosages in animal models. At therapeutic doses, Fenbendazole-d3 has been shown to be well-tolerated with minimal side effects . At higher doses, it can lead to adverse effects such as liver toxicity . In cancer models, Fenbendazole-d3 has demonstrated dose-dependent anticancer effects, with higher doses leading to increased apoptosis and tumor regression . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Fenbendazole-d3 is involved in several metabolic pathways, including those related to glucose metabolism. By activating the HIF-1α-related GLUT1 pathway, Fenbendazole-d3 can enhance glucose uptake and glycolytic activity in cells . This activation can influence metabolic flux and alter metabolite levels, potentially impacting cellular energy production and survival. Additionally, Fenbendazole-d3’s interaction with tubulin can affect other metabolic processes related to cell division and growth .

Transport and Distribution

Within cells and tissues, Fenbendazole-d3 is transported and distributed through interactions with various transporters and binding proteins. Its binding to β-tubulin facilitates its accumulation in microtubules, where it exerts its destabilizing effects . Fenbendazole-d3 can also interact with transporters involved in glucose uptake, such as GLUT1, influencing its localization and distribution within cells . These interactions are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of Fenbendazole-d3 is primarily within the microtubules, where it binds to β-tubulin and disrupts microtubule dynamics . This localization is essential for its role in inducing cell cycle arrest and apoptosis. Additionally, Fenbendazole-d3 can influence the localization of other proteins involved in glucose metabolism, such as GLUT1, by activating the HIF-1α pathway . These subcellular interactions contribute to its overall biochemical and cellular effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de fenbendazol-d3 implica la incorporación de átomos de deuterio en la molécula de fenbendazol. Un método común comienza con m-diclorobenceno como material de partida, que se somete a nitrificación, condensación, aminación, reducción y ciclización para formar fenbendazol . El marcado con deuterio se logra utilizando reactivos deuterados durante el proceso de síntesis.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de tecnología de reducción de alta eficiencia y métodos de síntesis limpia para garantizar un alto rendimiento y pureza. La producción está optimizada para minimizar la contaminación y mejorar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenbendazol-d3 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de benzimidazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los tioles y las aminas se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados de benzimidazol sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Albendazol: Otro antihelmíntico benzimidazólico con actividad antiparasitaria similar.

Mebendazol: Un derivado de benzimidazol utilizado para tratar infecciones parasitarias.

Tiabendazol: Un compuesto de benzimidazol con propiedades antifúngicas y antihelmínticas.

Singularidad

Fenbendazol-d3 es único debido a su marcado con deuterio, que permite estudios farmacocinéticos y metabólicos detallados. Este marcado proporciona una clara ventaja en las aplicaciones de investigación, permitiendo el seguimiento preciso y el análisis del comportamiento del compuesto en sistemas biológicos .

Propiedades

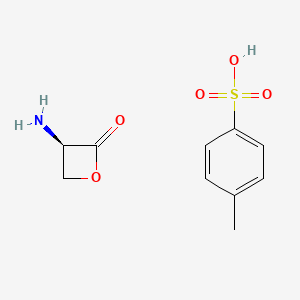

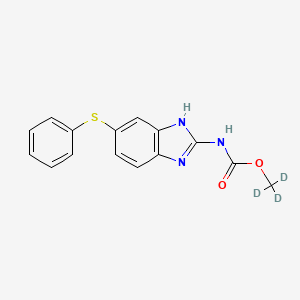

IUPAC Name |

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746841 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-47-5 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)